O-Demethyl apixaban sulfate
Description
Context of Apixaban (B1684502) in Drug Metabolism and Discovery Research
Apixaban undergoes several metabolic transformations in the body, including O-demethylation and hydroxylation. tga.gov.aumedscape.com The primary enzyme responsible for the oxidative metabolism of apixaban is CYP3A4/5, with minor contributions from other cytochrome P450 enzymes. medscape.com One of the most significant outcomes of this metabolic process is the formation of O-Demethyl apixaban sulfate (B86663). researchgate.net
Significance of Metabolite and Impurity Research in Drug Development
The study of drug metabolites and impurities is a cornerstone of modern drug development. wuxiapptec.com Understanding the metabolic fate of a drug is crucial for several reasons:
Understanding Drug-Drug Interactions: Knowledge of the metabolic pathways and the enzymes involved is essential for predicting and managing potential drug-drug interactions.
Regulatory Requirements: Regulatory agencies worldwide require comprehensive data on a drug's metabolism and its metabolites for approval.
Impurities in a drug substance or product, which can arise during synthesis or degradation, are also a major focus of pharmaceutical research. These impurities can have their own pharmacological or toxicological effects, and their levels must be carefully controlled to ensure the safety and efficacy of the drug.
Overview of O-Demethyl Apixaban Sulfate as a Key Research Target
This compound has been identified as the major circulating metabolite of apixaban in humans. nih.govresearchgate.net It is formed through a two-step process: first, apixaban is O-demethylated by cytochrome P450 enzymes to form O-demethyl apixaban. nih.gov This intermediate is then sulfated by sulfotransferase enzymes, primarily SULT1A1, to produce this compound. nih.govpsu.edu
While this compound is a significant metabolite in terms of its plasma concentration, research has shown that it is inactive against human FXa. nih.govresearchgate.net This means it does not contribute to the anticoagulant effect of apixaban. nih.gov Nevertheless, its prominence as a major metabolite makes it a crucial subject of study for understanding the complete disposition of apixaban in the body. The investigation of this compound helps to build a comprehensive picture of apixaban's metabolic profile, ensuring a thorough understanding of the drug's behavior in humans.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118765-14-2 | |
| Record name | O-Demethyl apixaban sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APIXABAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways of Formation
Enzymatic O-Demethylation of Apixaban (B1684502)
The first step in the formation of O-Demethyl apixaban sulfate (B86663) is the O-demethylation of the parent drug, apixaban. psu.edunih.gov This reaction is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. lgmpharma.comeuropa.eueuropa.eu
In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified the specific isoforms responsible for the O-demethylation of apixaban. researchgate.netnih.gov
Primary Metabolizing Enzyme: The oxidative metabolism of apixaban is predominantly catalyzed by CYP3A4/5 . lgmpharma.comresearchgate.netnih.gov
Minor Contributing Isoforms: CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 also contribute to the metabolism of apixaban, but to a lesser extent. lgmpharma.commdpi.commdpi.com Specifically for the formation of the O-demethylated metabolite (M2), CYP1A2 and CYP2J2 have been noted to have a minor contribution alongside the primary CYP3A4/5 pathway. researchgate.netnih.govresearchgate.net
Table 1: Cytochrome P450 Isoforms Involved in Apixaban O-Demethylation
| Enzyme Family | Specific Isoform | Role in O-Demethylation |
|---|---|---|
| Cytochrome P450 | CYP3A4/5 | Predominant |
| CYP1A2 | Minor | |
| CYP2C8 | Minor | |
| CYP2C9 | Minor | |
| CYP2C19 | Minor | |
| CYP2J2 | Minor |
Kinetic studies in human liver microsomes have shown that apixaban has a slow metabolic turnover. researchgate.netnih.gov The binding affinity of apixaban to the metabolizing enzymes is notably low, which has made it challenging to derive precise K_m values for the formation of its metabolites in liver microsomal incubations and in incubations with specific CYP isoforms like CYP3A4, CYP3A5, or CYP1A2. researchgate.net
Identification of Cytochrome P450 Isoforms Involved in O-Demethylation (e.g., CYP3A4, CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2)
Enzymatic Sulfation of O-Demethyl Apixaban
Following O-demethylation, the resulting metabolite, O-demethyl apixaban, undergoes a phase II conjugation reaction known as sulfation. researchgate.netpsu.edunih.gov This process is mediated by sulfotransferase (SULT) enzymes and results in the formation of O-demethyl apixaban sulfate. drughunter.compsu.edunumberanalytics.com
Research utilizing human cDNA-expressed SULTs has identified the specific enzymes responsible for the sulfation of O-demethyl apixaban.
Primary Sulfotransferase: SULT1A1 is the primary enzyme responsible for the sulfation of O-demethyl apixaban. nih.govpsu.edunih.gov
Other Contributing Isoforms: SULT1A2 also shows catalytic activity towards the formation of this compound, though to a lesser extent than SULT1A1. psu.edunih.govmdpi.com Other isoforms, including SULT1A3, SULT1E1, and SULT2A1 , exhibit much lower catalytic activities in this reaction. psu.edunih.gov
Table 2: Sulfotransferase Enzymes in O-Demethyl Apixaban Sulfation
| Enzyme Family | Specific Isoform | Role in Sulfation |
|---|---|---|
| Sulfotransferase | SULT1A1 | Primary |
| SULT1A2 | Contributory | |
| SULT1A3 | Minor | |
| SULT1E1 | Minor | |
| SULT2A1 | Minor |
Kinetic studies have provided insights into the efficiency of the sulfation reaction.
K_m Values: The apparent Michaelis-Menten constant (K_m) for the formation of this compound has been determined in different in vitro systems. In human liver S9 fractions, the K_m value was found to be 41.4 µM. psu.edunih.govpharmacompass.com For the specific recombinant enzymes, the K_m values were 36.8 µM for SULT1A1 and 70.8 µM for SULT1A2. psu.edunih.govpharmacompass.com
Cofactor Requirements: The sulfation reaction requires the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). psu.edu
Inhibitor Effects: Studies using selective chemical inhibitors have further confirmed the role of SULT1A1. Quercetin, a potent inhibitor of SULT1A1 and SULT1E1, was found to inhibit the formation of this compound in human liver S9 by 99%. psu.edunih.gov Another SULT1A1 inhibitor, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), also demonstrated strong inhibition of this reaction by over 90%. psu.edunih.gov In contrast, estrone, an inhibitor of SULT1E1, had no significant effect, further pointing to SULT1A1 as the major contributor. psu.edunih.gov
Table 3: In Vitro Kinetic Parameters for O-Demethyl Apixaban Sulfation
| System/Enzyme | K_m (µM) |
|---|---|
| Human Liver S9 | 41.4 |
| SULT1A1 | 36.8 |
| SULT1A2 | 70.8 |
Genetic variations in the SULT1A1 gene can lead to differences in enzyme activity, which may affect the metabolism of apixaban. mdpi.comnih.gov
Allelic Variants: Three key allelic variants of SULT1A1 have been described: SULT1A11 (the wild type), SULT1A12, and SULT1A1*3. mdpi.com These variants exhibit different enzymatic efficiencies. nih.gov
Impact on Metabolism: The maximum velocity (Vmax) of the sulfation reaction varies among these alloenzymes, with the general trend being SULT1A11 > SULT1A13 > SULT1A12. mdpi.com It has been suggested that the SULT1A12 variant has a low potential to affect apixaban metabolism, while the SULT1A1*3 variant has a moderate potential to influence its anticoagulant effect. mdpi.comnih.govresearchgate.net However, the clinical impact of these common SULT1A1 genetic variants on apixaban metabolism in patients has not yet been definitively established through formal studies. mdpi.comnih.gov
Sequential Nature and Interplay of Metabolic Pathways
Elucidation of O-Demethylation Preceding Sulfation in Metabolic Cascade
The metabolic journey begins with the O-demethylation of the parent apixaban molecule. This initial reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP3A4/5, with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. nih.govnih.govfda.gov This process yields the intermediate metabolite, O-demethyl apixaban. nih.govnih.gov Subsequently, this intermediate undergoes a phase II conjugation reaction, specifically sulfation, which is facilitated by sulfotransferase (SULT) enzymes. nih.gov This sulfation step results in the final product, this compound. nih.gov Studies have identified SULT1A1 and SULT1A2 as the primary enzymes responsible for this sulfation, with SULT1A1 playing a more significant role in humans due to its high expression in the liver and greater catalytic activity. nih.govpsu.edu
Comparative Metabolic Formation Across Preclinical Species
Analysis of In Vitro Metabolism in Liver Fractions from Various Animal Models
In vitro studies utilizing liver S9 fractions and microsomes have been instrumental in comparing the metabolic capacity of different species to form this compound. Liver S9 fractions from dogs, monkeys, and humans have demonstrated higher activity in forming this metabolite compared to those from mice, rats, and rabbits. nih.govpsu.edu While O-demethyl apixaban is formed in the hepatocytes of all tested species (mouse, rat, dog, monkey, and human), the subsequent sulfated metabolite, this compound, was only detected in rat, monkey, and human hepatocytes. nih.govd-nb.info Interestingly, incubations with human intestinal microsomes and rat liver S9 produced low amounts of O-demethyl apixaban, but not this compound. fda.gov The rate of oxidative metabolism of apixaban by liver microsomes was found to be approximately 20 times faster in rabbits than in rats or humans. researchgate.net
Table 1: In Vitro Formation of Apixaban Metabolites in Liver Fractions
| Species | Liver Fraction | O-Demethyl Apixaban Formation | This compound Formation |
|---|---|---|---|
| Mouse | Hepatocytes | Low | Not Detected |
| Rat | S9, Hepatocytes | Low | Detected in Hepatocytes |
| Rabbit | Microsomes | High (Oxidative Metabolism) | Low Activity |
| Dog | S9, Hepatocytes | Detected | High Activity in S9 |
| Monkey | S9, Hepatocytes | Detected | High Activity in S9, Detected in Hepatocytes |
| Human | Microsomes, S9, Hepatocytes | Low (Microsomes), Detected | High Activity in S9, Detected in Hepatocytes |
Data sourced from multiple in vitro studies. nih.govpsu.edunih.govd-nb.infofda.govresearchgate.net
Characterization of Species-Specific Differences in Formation Rates and Metabolite Profiles
The in vitro findings translate to distinct metabolite profiles in vivo. This compound is the major circulating metabolite in humans, accounting for about 25% of the parent drug's area under the curve. researchgate.netnih.gov In contrast, while this metabolite is present in the plasma of mice, rats, and dogs, its levels are lower relative to the parent compound. nih.gov Notably, this compound is not detected in mouse plasma despite the proposed metabolic pathway being generally similar to humans. fda.gov
Rabbits exhibit a unique plasma metabolite profile, where apixaban is only a minor component. Instead, O-demethyl apixaban and its glucuronide conjugate (O-demethyl apixaban glucuronide) are the prominent circulating components. nih.gov This highlights a significant species difference in the preferred conjugation pathway for O-demethyl apixaban.
Table 2: Relative Plasma Levels of this compound Across Species
| Species | Relative Plasma Level of this compound |
|---|---|
| Human | Major circulating metabolite |
| Mouse | Not detected in plasma |
| Rat | Present, but in lower amounts relative to parent |
| Dog | Present, but in lower amounts relative to parent |
| Rabbit | Not a prominent metabolite |
Chemical Synthesis and Reference Standard Development
Strategies for Laboratory Synthesis of O-Demethyl Apixaban (B1684502) Sulfate (B86663)
The laboratory synthesis of O-Demethyl apixaban sulfate is a critical process for obtaining the pure compound necessary for various research and analytical applications. This typically involves a multi-step approach, starting from the parent compound, apixaban.
Multi-step Organic Synthesis Routes
The synthesis of this compound generally follows a biomimetic pathway, replicating the metabolic processes that occur in the human body. smolecule.com This involves two primary transformations: O-demethylation of apixaban followed by sulfation of the resulting hydroxyl group.
O-Demethylation of Apixaban: The initial step is the removal of the methyl group from the methoxyphenyl moiety of apixaban to yield O-Demethyl apixaban. smolecule.comnih.gov In a laboratory setting, this can be achieved using various demethylating agents. While specific reagents for this particular transformation are not detailed in the provided results, general organic chemistry principles would suggest the use of agents like boron tribromide (BBr₃) or other Lewis acids. The metabolic pathway involves cytochrome P450 enzymes, primarily CYP3A4/5, with minor contributions from other CYP isozymes. nih.govnih.gov
Sulfation of O-Demethyl Apixaban: The subsequent step involves the sulfation of the phenolic hydroxyl group of O-Demethyl apixaban. smolecule.comnih.gov This conjugation reaction is catalyzed by sulfotransferase (SULT) enzymes, specifically SULT1A1 and SULT1A2 in humans. smolecule.comnih.gov For chemical synthesis, this can be accomplished using a suitable sulfating agent, such as sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid, in an appropriate solvent. The reaction must be carefully controlled to ensure selective sulfation at the desired position.
It is important to note that while enzymatic synthesis using human liver microsomes or recombinant SULT enzymes can produce this compound, chemical synthesis provides a more scalable and controlled method for producing larger quantities required for reference standards. smolecule.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that require careful consideration include:
Choice of Reagents: The selection of demethylating and sulfating agents directly impacts the efficiency and selectivity of the reactions. Milder reagents may offer better control and reduce the formation of byproducts.
Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For the sulfation step, aprotic solvents are generally preferred to avoid reaction with the sulfating agent.
Temperature and Reaction Time: These parameters are interdependent and must be optimized for each step to ensure complete conversion of the starting material while minimizing degradation or side reactions. For instance, methylation reactions are often carried out at temperatures between 20°C to 40°C for 2-6 hours. google.com
pH Control: Maintaining the appropriate pH is critical, especially during workup and purification, to ensure the stability of the product. researchgate.net
Isolation and Purification Methodologies for Synthetic Product
Following the synthesis, a robust isolation and purification strategy is necessary to obtain this compound of high purity. Common techniques include:
Extraction: The crude product is often first isolated from the reaction mixture by liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. google.com
Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, often by cooling or by the addition of an anti-solvent. google.comwipo.int For apixaban, a mixture of dimethylformamide and water or dimethyl sulfoxide (B87167) and water has been used. google.com
Chromatography: Preparative high-performance liquid chromatography (HPLC) is a highly effective method for purifying compounds to a high degree of purity. This technique separates the desired product from impurities based on their differential partitioning between a stationary phase and a mobile phase. While not explicitly detailed for this compound, this is a standard method for purifying pharmaceutical reference standards.
The purity of the final product is typically assessed using analytical techniques such as HPLC, which can provide a quantitative measure of purity. researchgate.net
Development and Characterization of Analytical Reference Standards
Analytical reference standards of this compound are essential for various applications, including analytical method development and validation, quality control, and regulatory submissions. aquigenbio.com
The development of a reference standard involves:
Synthesis and Purification: As described in the previous sections, the compound is synthesized and purified to the highest possible purity.
Comprehensive Characterization: The identity and purity of the reference standard must be unequivocally confirmed through a battery of analytical techniques. This typically includes:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The exact mass of this compound is reported as 525.1318. smolecule.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Other Physicochemical Characterization:
Melting Point: As an indicator of purity.
Solubility: The compound is soluble in DMSO. smolecule.com
Water Content: Determined by methods like Karl Fischer titration.
Residual Solvents: To ensure that no harmful solvents from the synthesis remain.
A comprehensive certificate of analysis is provided with the reference standard, detailing the characterization data and ensuring its suitability for its intended use. aquigenbio.com These standards may have traceability to pharmacopeial standards like USP or EP where feasible. aquigenbio.com
Advanced Analytical Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the determination of apixaban (B1684502) and its metabolites due to its exceptional sensitivity, selectivity, and speed. tandfonline.comakjournals.com This powerful combination allows for the precise quantification of O-Demethyl apixaban sulfate (B86663) even at low concentrations within complex biological samples.
Development of Chromatographic Separation Parameters for Metabolite Analysis
The successful separation of O-Demethyl apixaban sulfate from its parent drug, apixaban, and other related compounds is critical for accurate quantification. This is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). nih.govscirp.org
Key to this separation is the optimization of several chromatographic parameters:
Column Chemistry: C18 columns are widely used for the analysis of apixaban and its metabolites. nih.govscirp.org These columns, packed with silica (B1680970) particles bonded with an 18-carbon chain, provide the necessary hydrophobicity to retain the analytes. Core-shell columns, which feature a solid core and a porous outer layer, have also been employed to achieve UPLC-like performance on conventional HPLC systems, offering improved resolution and shorter run times. scirp.orgscirp.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often a buffer, such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, with the pH adjusted to ensure optimal peak shape and ionization efficiency. nih.govnih.gov The organic component is commonly acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The elution can be performed under isocratic conditions (constant mobile phase composition) or, more commonly, using a gradient (changing mobile phase composition over time) to achieve better separation of compounds with different polarities. tandfonline.comnih.gov For instance, a gradient elution can effectively separate the more polar this compound from the less polar parent drug, apixaban. lsmuni.lt
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are also critical parameters that are optimized to ensure efficient separation and reproducible retention times. nih.govscirp.org
A summary of typical chromatographic conditions used for the analysis of apixaban and its metabolites is presented in Table 1.
Table 1: Example Chromatographic Separation Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 µ) | scirp.orgscirp.org |
| Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) | nih.gov | |
| Chromolith monolithic column ROD RP-18e 50x4.6 mm | tandfonline.com | |
| Mobile Phase A | Phosphate buffer | scirp.org |
| 2.5 mM ammonium formate (pH 3.0) | nih.gov | |
| 5 mM ammonium acetate (B1210297) with ~0.05% formic acid | tandfonline.com | |
| Mobile Phase B | Acetonitrile | scirp.org |
| 100% methanol containing 0.1% formic acid | nih.gov | |
| (85:10:5, v:v:v) acetonitrile:water:methanol with 2 mM ammonium acetate | tandfonline.com | |
| Flow Rate | 1.0 mL/min | scirp.org |
| 0.35 mL/min | nih.gov | |
| Column Temperature | 35°C | scirp.org |
| 40℃ | nih.gov |
| Detection Wavelength | 225 nm (UV) | scirp.org |
Application of Mass Spectrometry Detection Modes
Mass spectrometry provides the high selectivity and sensitivity required for metabolite quantification.
Multiple Reaction Monitoring (MRM): This is the most common scan mode used for quantitative analysis. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the matrix, leading to a very low signal-to-noise ratio and excellent sensitivity. For sulfated metabolites like this compound, which ionize in negative mode, a characteristic transition would be monitored. tandfonline.comacs.org For instance, a method was developed to detect apixaban and its major metabolite where apixaban was detected in the positive ion mode and the metabolite in the negative ion mode. tandfonline.com The monitored transition for the metabolite was m/z 524.2 → m/z 444.1. tandfonline.com
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide accurate mass measurements, which can be used to confirm the elemental composition of an analyte. acs.org This is particularly useful in metabolite identification studies. A parallel reaction monitoring (PRM) mode on an HRMS instrument can be used for quantification, offering high selectivity based on the accurate mass of the product ions. mdpi.com
Optimization of Ionization Techniques for Sulfated Metabolites
The ionization process is crucial for converting the neutral analyte molecules into ions that can be detected by the mass spectrometer.
Electrospray Ionization (ESI): ESI is the most commonly used ionization technique for the analysis of polar compounds like drug metabolites. nih.gov For sulfated metabolites, which possess a negatively charged sulfate group, negative ion mode ESI is typically employed. tandfonline.comacs.org The composition of the mobile phase, particularly the pH and the presence of additives, can significantly influence the ionization efficiency.
Polarity Switching: In some applications, a polarity switching method is used to simultaneously analyze compounds that ionize in different modes. For example, apixaban and its internal standard can be detected in positive ion mode, while its sulfated metabolite and its corresponding internal standard are detected in negative ion mode within the same analytical run. tandfonline.com
Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that can be used for the direct analysis of samples with minimal preparation. acs.org This technique has been explored for the imaging of drugs and their metabolites in tissue sections, and its ability to operate in both positive and negative polarity makes it suitable for the analysis of sulfated metabolites. acs.org
Sample Preparation Techniques for Complex Biological and Chemical Matrices
Effective sample preparation is essential to remove interfering substances from the matrix and to concentrate the analyte of interest before LC-MS/MS analysis. The choice of technique depends on the nature of the matrix (e.g., in vitro incubations, preclinical animal samples, synthetic batches) and the required level of cleanliness. nih.gov
Protein Precipitation (PP): This is a simple and rapid method commonly used for plasma and serum samples. nih.gov It involves adding an organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and easy, PP may not remove all matrix components, which can lead to ion suppression in the MS source. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PP and is often used for more complex matrices or when higher sensitivity is required. researchgate.net The sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. researchgate.net
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. japsonline.com This technique can provide a clean extract but is often more time-consuming and uses larger volumes of organic solvents compared to PP and SPE.
Method Validation for Research and Quantitative Analysis
To ensure the reliability and accuracy of the analytical data, the LC-MS/MS method must be rigorously validated according to international guidelines. scirp.orgnih.gov Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.govtandfonline.com Calibration curves are constructed by plotting the instrument response versus the concentration of the analyte, and the linearity is assessed by the correlation coefficient (r²) of the regression line. nih.gov
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy refers to the closeness of the measured value to the true value. nih.govnih.gov These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. tandfonline.comsysmex.at
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is assessed by analyzing blank samples from different sources to check for interferences at the retention time of the analyte. nih.gov
Recovery and Matrix Effect: Recovery is the efficiency of the extraction procedure, while the matrix effect is the influence of co-eluting matrix components on the ionization of the analyte. mdpi.com These are important parameters to evaluate, especially when developing methods for complex biological matrices.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure that the sample integrity is maintained throughout the analytical process. nih.gov
A summary of validation parameters from a representative study is provided in Table 2.
Table 2: Example Method Validation Parameters for Apixaban Analysis
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | japsonline.com |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | japsonline.com |
| Intra-day Precision (%CV) | ≤ 6.98% | japsonline.com |
| Inter-day Precision (%CV) | ≤ 5.36% | nih.gov |
| Accuracy | 89.2% to 107.2% | japsonline.com |
| Extraction Recovery | >98% | japsonline.com |
Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS) Techniques for Definitive Structural Confirmation
Mass spectrometry is a cornerstone in the identification of drug metabolites due to its high sensitivity and ability to provide molecular weight and structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For O-Demethyl apixaban (B1684502) sulfate (B86663), the theoretical exact mass is a key parameter for its identification.
Table 1: Exact Mass Data for O-Demethyl Apixaban Sulfate
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₂₃N₅O₇S | medkoo.com |
| Exact Mass | 525.13 | medkoo.com |
| Monoisotopic Mass | 525.13184 Da | uni.lu |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Connectivity
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of metabolites by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms.
In the analysis of apixaban and its metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique. psu.edupmda.go.jp Studies have identified this compound (M1) by its characteristic molecular ion and fragmentation patterns. psu.edu The precursor, O-demethyl apixaban (M2), shows a molecular ion [M+H]⁺ at m/z 446. psu.edu The sulfated metabolite, this compound (M1), exhibits a molecular ion [M+H]⁺ at m/z 526. psu.edu A major fragment ion observed for M1 is at m/z 446, corresponding to the loss of the sulfate group (SO₃), which confirms its identity as a sulfate conjugate of M2. psu.edu
Table 2: MS/MS Fragmentation Data for this compound (M1) and its Precursor (M2)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Interpretation | Source |
| O-Demethyl apixaban (M2) | 446 | 429 | - | psu.edu |
| This compound (M1) | 526 | 446 | Loss of SO₃ | psu.edu |
Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts of this compound, further aiding in its characterization. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework. However, obtaining experimental NMR data for metabolites present in low concentrations in biological matrices can be challenging and is often not publicly available.
Proton (¹H) and Carbon (¹³C) NMR Analysis
Experimental ¹H and ¹³C NMR data for this compound are not readily found in publicly accessible scientific literature. However, predicted NMR data are available from databases such as the Human Metabolome Database. These predictions are based on computational models and provide an estimation of the chemical shifts.
Table 3: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Source |
| 1.95 | m | hmdb.ca |
| 2.45 | t | hmdb.ca |
| 3.25 | t | hmdb.ca |
| 3.65 | t | hmdb.ca |
| 4.15 | t | hmdb.ca |
| 7.35 | d | hmdb.ca |
| 7.45 | d | hmdb.ca |
| 7.55 | d | hmdb.ca |
| 7.75 | d | hmdb.ca |
| 8.05 | s | hmdb.ca |
Note: Predicted spectra are computational estimations and may differ from experimental values.
Similarly, predicted ¹³C NMR data can be computationally generated to assist in structural confirmation, though experimental verification is essential.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule. There is no specific published data on the application of these 2D NMR techniques for the structural elucidation of this compound.
Application of Other Spectroscopic Methods (e.g., Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups present in a molecule and its electronic transitions, respectively. While these techniques have been applied to the parent drug, apixaban, specific experimental IR and UV-Vis data for its metabolite, this compound, are not available in the reviewed literature. pmda.go.jpsrce.hr
Impurity and Degradation Product Profiling in Apixaban Research
Identification of O-Demethyl Apixaban (B1684502) Sulfate (B86663) as a Process-Related Impurity
O-Demethyl apixaban sulfate is primarily recognized as a major circulating metabolite of Apixaban in humans. rsc.orgnih.govnih.gov Its formation in the body occurs through a two-step metabolic process: initial O-demethylation of the parent Apixaban molecule, which is catalyzed by cytochrome P450 enzymes (CYP3A4/5 with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2), followed by sulfation of the resulting O-demethyl apixaban. nih.govfda.gov This sulfation is predominantly carried out by the sulfotransferase enzyme SULT1A1. nih.govpsu.edu
While it is a significant metabolite, this compound is also monitored as an impurity in the broader context of Apixaban research and quality control. axios-research.com Commercially available reference standards of this compound are utilized for analytical method development, validation, and quality control applications during the synthesis and formulation stages of Apixaban. axios-research.com This allows for the accurate detection and quantification of this compound, ensuring that it is controlled within acceptable limits in the final drug substance. The impurities in Apixaban can originate from various sources, including raw materials, the manufacturing process, and storage. However, current literature primarily details the formation of this compound through metabolic pathways rather than as a direct process-related impurity from the chemical synthesis of Apixaban.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-(3-Carbamoyl-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)phenyl hydrogen sulfate |
| CAS Number | 1118765-14-2 |
| Molecular Formula | C24H23N5O7S |
| Molecular Weight | 525.5 g/mol |
This table is interactive. You can sort and filter the data.
Mechanisms of Degradation Leading to Formation of this compound (e.g., hydrolytic, oxidative pathways)
The formation of this compound is well-documented as a metabolic degradation pathway in vivo. researchgate.netdrugbank.com This biotransformation is a detoxification process that results in a more water-soluble molecule, facilitating its excretion from the body. researchgate.net The key metabolic reactions are:
O-demethylation: This initial step involves the removal of a methyl group from the methoxyphenyl moiety of Apixaban. This reaction is primarily mediated by the CYP3A4 and CYP3A5 isozymes of the cytochrome P450 system. nih.gov
Sulfation: The resulting hydroxyl group on the O-demethyl apixaban intermediate is then conjugated with a sulfate group. The enzyme SULT1A1 has been identified as playing a major role in this sulfation reaction. nih.govpsu.edu
In the context of chemical degradation through hydrolytic or oxidative pathways, as studied in forced degradation experiments, the formation of this compound has not been reported as a significant degradation product. rsc.orgresearchgate.netnih.gov These studies primarily identify degradation products resulting from the hydrolysis of the amide and lactam rings within the Apixaban structure.
Forced Degradation Studies and Stability Assessment of Apixaban in Research Contexts
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. For Apixaban, these studies have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. ijpsr.comjmpas.com
The consistent finding across multiple research studies is that Apixaban is susceptible to degradation under hydrolytic conditions, both acidic and basic. rsc.orgresearchgate.netnih.gov In acidic environments, hydrolysis of the oxopiperidine moiety is a primary degradation pathway. rsc.orgrsc.org Under alkaline conditions, further hydrolysis of the tetrahydro-oxo-pyridine moiety can occur. rsc.orgrsc.org Several degradation products resulting from these hydrolytic pathways have been identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov
Conversely, Apixaban has demonstrated considerable stability under oxidative, thermal, and photolytic stress conditions, with little to no significant degradation observed. rsc.orgresearchgate.netnih.gov
Table 2: Summary of Apixaban Forced Degradation Studies
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., 1N HCl) | Significant degradation observed. researchgate.netnih.gov |
| Alkaline Hydrolysis (e.g., 0.5N NaOH) | Significant degradation observed. researchgate.netnih.gov |
| Oxidative (e.g., H2O2) | Stable, little to no degradation. rsc.orgresearchgate.net |
| Thermal | Stable. rsc.orgresearchgate.net |
| Photolytic | Stable. rsc.orgresearchgate.net |
This table is interactive. You can sort and filter the data.
It is crucial to note that in the published forced degradation studies of Apixaban, this compound is not listed among the identified degradation products. rsc.orgresearchgate.netnih.govresearchgate.net This further supports the understanding that its presence in Apixaban samples is primarily linked to metabolic processes rather than chemical degradation during manufacturing or storage under stressed conditions.
Preclinical Pharmacokinetic and Metabolic Fate Studies in Animal Models
Disposition of O-Demethyl Apixaban (B1684502) Sulfate (B86663) in Various Animal Models (e.g., rats, dogs, mice)
O-Demethyl apixaban sulfate has been identified as the primary circulating metabolite of apixaban in humans, but its presence and concentration vary significantly across different animal species used in preclinical studies. tga.gov.au Following oral administration of apixaban, this compound is formed through O-demethylation of apixaban to O-desmethyl apixaban, which is then conjugated by sulfotransferases. psu.edu
In mice, rats, and dogs, apixaban is the main component found in plasma. While this compound is present in the plasma of these animals, its levels are considerably lower relative to the parent compound. Specifically, negligible amounts (<1%) of this compound were detected in the plasma of mice, rats, and dogs. tga.gov.au In contrast, studies in rabbits show a different metabolic profile where this compound accounts for a more significant portion of the total drug-related material in plasma, ranging from 4-23% between 1 and 4 hours after an oral dose, which is comparable to human values. tga.gov.au
The disposition of apixaban and its metabolites, including this compound, involves multiple elimination pathways. The fecal route is a major pathway for elimination in animals, accounting for over 54% of the administered dose. Urinary excretion is a less significant route in animals, accounting for less than 15% of the dose.
Systemic exposure to this compound is notably lower in mice, rats, and dogs compared to humans. fda.gov In rats and dogs, circulating levels of both O-demethyl apixaban and its sulfated conjugate are low. fda.gov However, the total exposure to both of these metabolites in dogs was found to be higher than in humans, which was a key factor in considering this compound as toxicologically qualified. fda.gov
The elimination of apixaban is multifaceted, involving metabolism as well as renal and intestinal excretion. researchgate.netnih.gov In bile duct-cannulated rats, a significant portion of an intravenous dose of radiolabeled apixaban was recovered as the parent drug in the feces, indicating direct intestinal excretion. this compound, along with its precursor O-demethyl apixaban, are prominent metabolites found in the urine and feces of all species studied, and also in the bile of rats.
The primary metabolic pathways for apixaban, including O-demethylation and subsequent sulfation, are qualitatively similar across species, though quantitative differences exist. psu.edu In vitro studies using hepatocytes from mice, rats, dogs, and monkeys have shown low rates of apixaban metabolism, with O-demethyl apixaban being a minor metabolite. fda.gov
Comparative Metabolite Exposure Across Preclinical Species
There are distinct quantitative differences in the metabolite profiles of apixaban across various preclinical species. While apixaban is the major circulating entity in mice, rats, and dogs, the profile in rabbits is markedly different. In rabbits, apixaban is a minor component in plasma, with O-demethyl apixaban and O-demethyl apixaban glucuronide being the prominent components.
In humans, this compound represents approximately 25% of the parent drug's area under the curve (AUC) in plasma. researchgate.net In contrast, its presence in the plasma of mice, rats, and dogs is at a much lower abundance relative to apixaban. psu.edu Despite these differences in circulating levels, all human metabolites of apixaban have been identified in the animal species tested.
The following table summarizes the comparative plasma presence of this compound in different species after oral administration of apixaban.
| Species | Relative Plasma Abundance of this compound |
| Human | Major circulating metabolite (~25% of parent AUC) researchgate.net |
| Mouse | Negligible amounts (<1% of radioactivity) tga.gov.aupsu.edu |
| Rat | Low relative abundance (<1% of radioactivity) tga.gov.aupsu.edu |
| Dog | Low relative abundance (<1% of radioactivity) tga.gov.aupsu.edu |
| Rabbit | Prominent component (4-23% of total drug-related material) tga.gov.au |
Future Research Directions
Development of Novel and Hyphenated Analytical Approaches for Complex Biological Matrices
The accurate quantification of O-demethyl apixaban (B1684502) sulfate (B86663) in complex biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolomic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and selective method, future research will likely focus on developing even more advanced analytical techniques. nih.gov There is a growing need for eco-friendly and efficient methods for the analysis of apixaban and its metabolites. mdpi.com
Novel approaches could include the development of hyphenated techniques that combine the high separation efficiency of methods like ultra-performance liquid chromatography (UPLC) or capillary electrophoresis (CE) with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com These methods could offer lower limits of detection and quantification, enabling the analysis of trace amounts of the metabolite. Additionally, the development of dried blood spot (DBS) or dried plasma spot (DPS) methods for O-demethyl apixaban sulfate analysis could simplify sample collection, storage, and transportation, which is particularly beneficial for large-scale clinical trials. researchgate.net
Future research may also explore the application of advanced extraction techniques to improve sample clean-up and reduce matrix effects, which can interfere with accurate quantification in complex biological samples. japsonline.comjapsonline.com
Table 1: Current and Future Analytical Approaches for this compound
| Analytical Technique | Current Application | Potential Future Advancements |
|---|---|---|
| LC-MS/MS | Quantification in plasma and urine for pharmacokinetic studies. nih.gov | Miniaturization, improved automation, and coupling with novel separation techniques. |
| UPLC-MS/MS | High-throughput analysis in drug metabolism and pharmacokinetic studies. nih.gov | Enhanced resolution and sensitivity for complex metabolite mixtures. |
| Capillary Electrophoresis (CE) | Not yet reported for this compound, but used for apixaban. mdpi.com | Development of CE-MS methods for rapid and efficient analysis with minimal solvent consumption. |
| Dried Blood/Plasma Spot (DBS/DPS) | Not yet established for this compound. | Development and validation for simplified sample handling and storage in clinical research. researchgate.net |
Deeper Mechanistic Understanding of Enzymatic Pathways and Regulators of this compound Formation
The formation of this compound is a two-step metabolic process. The initial O-demethylation of apixaban is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. mdpi.comresearchgate.net Subsequently, the resulting O-demethyl apixaban is sulfated by sulfotransferase (SULT) enzymes to form this compound. nih.govpsu.edu
While SULT1A1 has been identified as the primary enzyme responsible for the sulfation of O-demethyl apixaban in humans, with SULT1A2 playing a lesser role, a deeper understanding of the regulation of these enzymatic pathways is needed. mdpi.comnih.govpsu.edu Future research should investigate the genetic and non-genetic factors that influence the expression and activity of CYP3A4 and SULT1A1. This includes studying the impact of genetic polymorphisms, drug-drug interactions, and disease states on the formation of this compound.
A more profound mechanistic understanding will aid in predicting inter-individual variability in apixaban metabolism and the potential for altered exposure to the parent drug and its metabolites. frontiersin.org
Table 2: Enzymes Involved in this compound Formation
| Metabolic Step | Primary Enzyme(s) | Minor Contributing Enzyme(s) | Key Research Questions |
|---|---|---|---|
| O-demethylation of Apixaban | CYP3A4 mdpi.comresearchgate.net | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2 mdpi.com | What is the clinical impact of CYP3A4 genetic variants on apixaban metabolism? |
| Sulfation of O-demethyl apixaban | SULT1A1 mdpi.comnih.govpsu.edu | SULT1A2 mdpi.comnih.govpsu.edu | How do genetic polymorphisms in SULT1A1 affect the formation of this compound? |
Comprehensive Impurity Profiling and Control Strategies in Drug Substance/Product Research and Development
Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. For apixaban, this includes the identification, characterization, and control of any impurities, including those related to its metabolites. While this compound is a metabolite, understanding its potential to be present as an impurity in the drug substance or product is important.
Future research in this area should focus on developing comprehensive impurity profiling methods to detect and quantify not only this compound but also any other potential process-related impurities or degradants. magtechjournal.comresearchgate.net This involves the use of advanced analytical techniques to characterize the impurity profile of apixaban thoroughly. researchgate.net
Table 3: Impurity Control Strategies
| Strategy | Description | Future Research Focus |
|---|---|---|
| Impurity Profiling | Identification and quantification of all potential impurities in the drug substance and product. researchgate.netresearchgate.net | Development of more sensitive and comprehensive analytical methods for trace impurity detection. |
| Process Control | Implementation of controls throughout the manufacturing process to minimize impurity formation. europa.eu | Optimization of synthetic routes and purification techniques to reduce impurity levels. |
| Specification Setting | Establishing acceptable limits for known and unknown impurities based on safety and quality considerations. google.com | Refinement of specifications based on long-term stability data and further toxicological evaluation if necessary. |
Application of Omics Technologies (e.g., metabolomics) in Metabolite Identification and Profiling Research
Omics technologies, particularly metabolomics, offer powerful tools for obtaining a comprehensive overview of the metabolic changes that occur in response to drug administration. worldscholarsreview.org The application of metabolomics can provide a more complete picture of apixaban's metabolic fate, including the identification of novel or unexpected metabolites beyond this compound. sci-hub.se
Integrating metabolomics data with other omics data, such as genomics and proteomics, can provide a systems-level understanding of apixaban's pharmacology and toxicology. worldscholarsreview.org This multi-omics approach has the potential to identify biomarkers that could predict an individual's response to apixaban, including their metabolic profile.
Table 4: Application of Omics Technologies
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Metabolomics (Untargeted) | Comprehensive profiling of all metabolites in biological samples following apixaban administration. | Discovery of novel apixaban metabolites and metabolic pathways. |
| Metabolomics (Targeted) | Accurate quantification of this compound and other known metabolites. | Precise measurement of metabolite levels for pharmacokinetic modeling and dose-response studies. |
| Genomics | Investigation of genetic variations in metabolizing enzymes (e.g., CYP3A4, SULT1A1) and transporters. frontiersin.org | Understanding the genetic basis of inter-individual variability in apixaban metabolism. |
| Proteomics | Analysis of the expression levels of proteins involved in apixaban metabolism and transport. worldscholarsreview.org | Elucidating the regulatory mechanisms of metabolic pathways. |
Q & A
Q. What enzymatic pathways are responsible for the formation of O-demethyl apixaban sulfate?
this compound is formed via a two-step metabolic process. First, apixaban undergoes O-demethylation primarily mediated by CYP3A4/5, with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. The resulting O-demethyl apixaban is then sulfated by sulfotransferase SULT1A1, forming the final metabolite. This pathway is conserved across species but exhibits variability in enzymatic efficiency .
Q. How can researchers quantify this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Radiolabeled [¹⁴C]apixaban can track metabolite formation in excreta (urine, feces) and plasma. Validation should include spike-recovery experiments and calibration curves to account for matrix effects, as demonstrated in preclinical studies .
Q. What is the pharmacological significance of this compound in apixaban's pharmacokinetics?
Despite being the major circulating metabolite in humans (accounting for ~25% of systemic exposure), this compound is pharmacologically inactive. It lacks inhibitory activity against factor Xa (FXa) at concentrations up to 30 µM, confirming its negligible contribution to apixaban’s anticoagulant effects. This non-reactivity reduces toxicity concerns but necessitates precise monitoring of parent drug levels in clinical settings .
Advanced Research Questions
Q. How do species-specific differences in sulfotransferase activity impact experimental design for studying O-demethyl apixaban sulfation?
Sulfation rates vary significantly across species: human, dog, and monkey liver S9 fractions exhibit higher activity compared to rodents. For example, human SULT1A1 catalyzes sulfation 5–20 times faster in humans than in rats. Researchers must validate in vitro models using human hepatocytes or S9 fractions to improve translational relevance. Cross-species comparisons should include kinetic parameters (e.g., Km, Vmax) to identify outliers .
Q. What experimental strategies address contradictions in enzyme inhibition data for O-demethyl apixaban sulfation?
Contradictory results, such as estrone’s concentration-dependent effects (inhibition at 20 µM vs. induction at 100 µM), require multi-concentration assays and mechanistic studies. Use selective inhibitors (e.g., quercetin for SULT1A1, DCNP for phenol sulfotransferases) to isolate contributions of specific enzymes. Kinetic profiling (e.g., Lineweaver-Burk plots) can clarify competitive vs. non-competitive inhibition .
Q. How do genetic polymorphisms in SULT1A1 influence the metabolic fate of apixaban?
SULT1A1 polymorphisms (e.g., SULT1A12 and SULT1A13) reduce enzymatic activity by 15–90%, potentially altering metabolite ratios. Genotype-phenotype correlation studies using recombinant enzymes or human liver samples with known haplotypes are critical. Population pharmacokinetic models should incorporate genetic data to predict interindividual variability in sulfation efficiency .
Q. What methodologies optimize in vitro-to-in vivo extrapolation (IVIVE) for O-demethyl apixaban sulfation?
Combine physiologically based pharmacokinetic (PBPK) modeling with enzyme abundance data (e.g., CYP3A4/SULT1A1 protein levels in human liver). Validate using humanized animal models or microdosing studies. Adjust for interspecies differences in protein binding and blood-to-plasma ratios, which affect free drug availability .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting data on enzyme induction/inhibition effects (e.g., estrone’s dual role)?
Context-dependent effects (e.g., estrone’s activation at 100 µM vs. inhibition at 20 µM) suggest allosteric modulation or substrate-dependent kinetics. Perform time-course experiments to assess pre-incubation effects and use siRNA knockdown to confirm enzyme specificity. Cross-validate findings with clinical samples to rule out artifact-driven results .
Q. Why does this compound dominate in circulation despite low overall metabolic conversion (~25% of dose)?
The metabolite’s high plasma stability and slow clearance (vs. rapid biliary excretion of parent drug) explain its persistence. Investigate transporter-mediated uptake (e.g., OATP1B1/3) using transfected cell lines. Compare elimination half-lives in hepatocyte models to identify retention mechanisms .
Methodological Recommendations
Q. What controls are essential for in vitro sulfation assays?
Include positive controls (e.g., recombinant SULT1A1), negative controls (heat-inactivated enzymes), and specificity inhibitors (quercetin). Normalize activity to protein content and validate with isotopic tracer methods. Report data as % activity relative to control to account for inter-experimental variability .
Q. How can researchers mitigate drug-drug interaction risks involving this compound?
Screen for CYP3A4/SULT1A1 inhibitors (e.g., ketoconazole) using static (R-value) or dynamic (PBPK) models. Prioritize clinical testing of high-risk combinations (e.g., strong CYP3A4 inhibitors + apixaban) and monitor metabolite/parent drug ratios in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
